

# Dynamic Kinetic Resolution Using Ru-(R,R)-Ms-DENEB: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Dynamic Kinetic Resolution (DKR) is a powerful strategy in asymmetric synthesis, enabling the conversion of a racemic mixture into a single, highly enriched stereoisomer in theoretically 100% yield. A key element in the success of DKR is the choice of a highly efficient and selective catalyst. **Ru-(R,R)-Ms-DENEB**, an oxo-tethered ruthenium(II) complex developed by Takasago International Corporation, has emerged as a superior catalyst for this purpose, particularly in the asymmetric transfer hydrogenation (ATH) of racemic α-substituted ketones.[1] Its rigid and pre-organized ligand framework contributes to its high catalytic activity, enantioselectivity, and broad substrate scope.[1] This document provides detailed application notes and experimental protocols for the use of **Ru-(R,R)-Ms-DENEB** in DKR.

## **Core Concepts and Mechanism of Action**

The DKR process catalyzed by **Ru-(R,R)-Ms-DENEB** involves two key steps: the in-situ racemization of the starting ketone and the subsequent enantioselective reduction of one of the enantiomers. The catalyst facilitates both of these transformations, leading to a single, stereochemically defined alcohol product.

The catalytic cycle for the asymmetric transfer hydrogenation is understood to proceed via an "outer-sphere" mechanism. The pre-catalyst is first activated to a 16-electron ruthenium hydride (Ru-H) species. A prochiral ketone then interacts with this active catalyst in a six-membered



ring transition state, where the hydride from the ruthenium and a proton from the amine ligand are transferred to the carbonyl group. The chiral environment created by the (R,R)-Ms-DENEB ligand dictates the facial selectivity of this hydrogen transfer, resulting in the formation of a chiral alcohol with high enantiomeric excess.

Caption: General schematic of Dynamic Kinetic Resolution (DKR).

# **Applications and Performance Data**

**Ru-(R,R)-Ms-DENEB** has demonstrated exceptional performance in the DKR of a variety of  $\alpha$ -substituted ketones, including  $\alpha$ -halo,  $\alpha$ -ester,  $\alpha$ -carboxamide, and  $\alpha$ -sulfone substituted cyclic and acyclic ketones.[1] The catalyst consistently delivers high yields and excellent diastereo-and enantioselectivity.



Substrate	Product	S/C Ratio	Yield (%)	ee (%)	dr (syn/anti or cis/trans)	Referenc e
rac-2- Methyl-1- indanone	cis- (1S,2R)-2- Methyl-1- indanol	-	-	98	-	[1]
rac-α- Tetralone derivative	Chiral α- Tetralol derivative	1000	>95	97.3	-	[1]
rac-3-Aryl- 1- indanones (using Ts- DENEB)	cis-3- Arylindanol s	100	~50	>99	high	[2]
rac-β-Aryl α-keto esters (using related Ru- catalyst)	Enantioenri ched y- butyrolacto nes	50-100	78-96	91-99	>20:1	[3]
rac-α-Alkyl- β- ketoaldehy des (using related Ru- catalyst)	anti-2- Benzyl-1- phenylprop ane-1,3- diols	50	41-87	>99	85:15 to 92:8	[4]

Note: Some data presented is for the closely related (R,R)-Ts-DENEB or other tethered Ru(II) catalysts, illustrating the general applicability of this catalyst class. Specific performance with **Ru-(R,R)-Ms-DENEB** may vary.



## **Experimental Protocols**

The following are general protocols for the dynamic kinetic resolution of racemic  $\alpha$ -substituted ketones using **Ru-(R,R)-Ms-DENEB** via asymmetric transfer hydrogenation. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and substrate-to-catalyst ratio) is recommended for each specific substrate.

# Protocol 1: DKR of a Generic Racemic $\alpha$ -Substituted Ketone

This protocol is a general guideline and should be adapted for specific substrates.

#### Materials:

- Ru-(R,R)-Ms-DENEB catalyst
- Racemic α-substituted ketone
- Formic acid (HCOOH)
- Triethylamine (TEA)
- Anhydrous solvent (e.g., methanol, toluene, or DMF)
- Standard laboratory glassware
- Inert atmosphere (Nitrogen or Argon)

Caption: General workflow for DKR using Ru-(R,R)-Ms-DENEB.

#### Procedure:

- Preparation of the Hydrogen Source: In a separate flask, carefully prepare a 5:2 molar mixture of formic acid and triethylamine. This mixture serves as the hydrogen source.
- Reaction Setup: To a dried reaction flask under an inert atmosphere (N<sub>2</sub> or Ar), add the racemic α-substituted ketone and the Ru-(R,R)-Ms-DENEB catalyst (typically 0.1 to 2 mol%).



- Solvent Addition: Add the desired anhydrous solvent to the flask to dissolve the ketone and catalyst.
- Initiation of the Reaction: Add the freshly prepared formic acid/triethylamine mixture to the reaction flask.
- Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (room temperature to 40°C is common) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
- Work-up: Once the reaction is complete, quench the reaction by adding water or brine.
- Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired chiral alcohol.
- Analysis: Determine the yield of the purified product. The enantiomeric excess (ee%) should be determined by chiral HPLC or GC, and the diastereomeric ratio (dr) by NMR spectroscopy or GC.

# Safety and Handling

**Ru-(R,R)-Ms-DENEB** is a chemical reagent and should be handled with appropriate safety precautions. It is a powder and should be handled in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**Ru-(R,R)-Ms-DENEB** is a highly effective and versatile catalyst for the dynamic kinetic resolution of racemic  $\alpha$ -substituted ketones. Its high catalytic activity, excellent



enantioselectivity, and broad substrate compatibility make it a valuable tool for the synthesis of chiral molecules in academic research and the pharmaceutical industry. The provided protocols offer a starting point for the application of this powerful catalyst in the development of efficient and stereoselective synthetic routes.

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